molecular formula C7H10N2 B1337687 4,5-Dimethylpyridin-2-amine CAS No. 57963-11-8

4,5-Dimethylpyridin-2-amine

Cat. No. B1337687
CAS RN: 57963-11-8
M. Wt: 122.17 g/mol
InChI Key: VYQFIVPHBLAONR-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridin-2-amine is a type of organic compound . It is a useful nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and Steglich rearrangement .


Synthesis Analysis

The synthesis of new N, N -dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) has been reported. These ILs have been used as new and efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1 H -tetrazoles (via click chemistry) .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethylpyridin-2-amine has been analyzed using various methods . It has a molecular weight of 122.17 .


Chemical Reactions Analysis

Amines, including 4,5-Dimethylpyridin-2-amine, can react rapidly with acid chlorides or acid anhydrides to form amides . They can also participate in aldol condensation .


Physical And Chemical Properties Analysis

4,5-Dimethylpyridin-2-amine is a solid at room temperature . It has a density of 1.04g/cm3 and a boiling point of 252.325ºC at 760 mmHg .

Scientific Research Applications

Organocatalysis in Selective Oxidation

“4,5-Dimethylpyridin-2-amine” has been utilized as a catalyst in the selective oxidation of methyl aromatics with molecular oxygen. This process is fundamental in the chemical industry, where the oxidation products serve as versatile building blocks in the manufacture of plastics, synthetic fibers, pharmaceuticals, and perfumes. The use of “4,5-Dimethylpyridin-2-amine” in this capacity offers a more environmentally friendly alternative to traditional stoichiometric oxidants, reducing chemical waste and avoiding the contamination of products with toxic metal ions .

Synthesis of Indoles and Tetrazoles

The compound has been incorporated into the synthesis of new ionic liquids that act as efficient catalysts for the Fischer indole synthesis and the formation of 1H-tetrazoles via click chemistry. These reactions are significant in the pharmaceutical industry for producing compounds with various biological activities. The method is environmentally friendly, requiring minimal catalyst loading and can be performed under solvent-free conditions .

Molecular Dynamics Simulations

“4,5-Dimethylpyridin-2-amine” based ionic liquids have been evaluated using molecular dynamics simulations. These simulations provide valuable insights into the structural and transport properties of the ionic liquids, which are crucial for understanding their behavior in different applications, such as in catalysis and material science .

Binding Energy Calculations

The stability of “4,5-Dimethylpyridin-2-amine” has been assessed through binding energy calculations using the MP2 method. This analysis is important for predicting the compound’s behavior in various chemical reactions and for designing new compounds with desired properties .

Green Chemistry Applications

As part of the green chemistry movement, “4,5-Dimethylpyridin-2-amine” contributes to the development of more sustainable chemical processes. Its use in catalysis and as a component of ionic liquids aligns with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances .

Safety and Hazards

4,5-Dimethylpyridin-2-amine is classified as harmful if swallowed or inhaled, and may cause skin and eye irritation . It should be stored in a dark place, in an inert atmosphere, at room temperature .

properties

IUPAC Name

4,5-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQFIVPHBLAONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496630
Record name 4,5-Dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylpyridin-2-amine

CAS RN

57963-11-8
Record name 4,5-Dimethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57963-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethylpyridin-2-amine
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Synthesis routes and methods

Procedure details

A solution of 3-(4,5-dimethylpyridin-2-yl)-2,2-dimethyl-2H-benzo[e][1,3]oxazin-4(3H)-one (9 g, 0.03 mol) in concentrated hydrochloric acid (100 mL) was heated at reflux overnight. The mixture was basified by saturated solution of Na2CO3 and extracted with CH2Cl2 (100 mL×3). The combined organic layers were dried over anhydrous Na2SO4, filtered and evaporated under vacuum to give 4,5-dimethylpyridin-2-amine (3.8 g, 97%), that was directly used in the next step without further purification.
Name
3-(4,5-dimethylpyridin-2-yl)-2,2-dimethyl-2H-benzo[e][1,3]oxazin-4(3H)-one
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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